(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Description
(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by:
- Stereochemistry: (3S,4R) configuration, critical for its spatial interactions in biological or synthetic applications.
- Functional groups: A 4-nitrophenyl substituent at the pyrrolidine 4-position and a carboxylic acid at the 3-position, stabilized as a hydrochloride salt.
- Key properties: The nitro group (–NO₂) is strongly electron-withdrawing, influencing acidity, solubility, and reactivity. The hydrochloride salt enhances aqueous solubility compared to the free base .
Properties
IUPAC Name |
(3S,4R)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17;/h1-4,9-10,12H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDPWMJJTZALB-BAUSSPIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid; hydrochloride, with the CAS number 1049734-02-2, is a chiral compound featuring a pyrrolidine core substituted with a nitrophenyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an arginase inhibitor and its implications in various therapeutic areas.
- Molecular Formula : C11H13ClN2O4
- Molar Mass : 272.68 g/mol
- Structure : The compound consists of a pyrrolidine ring with a carboxylic acid and a nitrophenyl substituent, which contributes to its biological activity.
Research indicates that (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid; hydrochloride acts primarily as an arginase inhibitor . Arginase plays a critical role in the urea cycle and is involved in the metabolism of arginine, which is essential for various physiological functions including nitric oxide synthesis.
Inhibition Potency
In studies evaluating the inhibitory effects on arginase I and II, this compound exhibited significant potency:
- IC50 Values : The compound showed IC50 values in the nanomolar range, indicating strong inhibition compared to standard arginase inhibitors like N-hydroxy-nor-l-arginine (nor-NOHA) .
Study 1: Arginase Inhibition
A notable study explored the structure-activity relationship (SAR) of various pyrrolidine derivatives, including (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid. The results demonstrated:
- Enhanced inhibition of arginase with specific modifications to the pyrrolidine structure.
- The nitrophenyl group was crucial for maintaining high inhibitory activity against both isoforms of arginase .
Study 2: Anticancer Potential
Another investigation assessed the anticancer properties of this compound against several cancer cell lines. The findings revealed:
- A significant reduction in cell viability at concentrations correlating with arginase inhibition.
- The potential mechanism suggested that inhibiting arginase may enhance the availability of arginine for nitric oxide production, which can induce apoptosis in cancer cells .
Data Table: Biological Activity Overview
Scientific Research Applications
Pharmaceutical Development
Key Intermediate for Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter activity makes it a candidate for developing treatments for conditions such as depression and anxiety .
Case Study: Neuropharmacology
Research has demonstrated that derivatives of (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid exhibit significant effects on neurotransmitter systems. For instance, studies involving receptor binding assays have shown that these compounds can selectively inhibit certain neurotransmitter receptors, paving the way for new therapeutic agents .
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in biochemical studies to investigate enzyme inhibition and receptor interactions. This research is crucial for understanding complex biological pathways and developing new therapeutic strategies.
Case Study: Enzyme Activity Modulation
In a study examining the inhibition of specific enzymes involved in metabolic pathways, (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid was found to significantly reduce enzyme activity, indicating its potential as a therapeutic agent in metabolic disorders .
Material Science
Development of Novel Materials
The compound's unique electronic properties are explored in material science for creating advanced materials. Its potential applications include sensors and organic electronics, where its reactivity can be harnessed to develop new functionalities.
Analytical Chemistry
Standard in Chromatographic Techniques
In analytical chemistry, (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid is used as a standard for chromatographic techniques. This application enhances the accuracy of quantifying similar compounds in various samples.
Summary of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |
| Biochemical Research | Studies on enzyme inhibition and receptor binding |
| Material Science | Development of novel materials with specific electronic properties |
| Analytical Chemistry | Acts as a standard in chromatographic techniques for accurate quantification of compounds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-nitrophenyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:
Key Observations :
Stereochemical and Salt Form Comparisons
Stereochemistry
- The (3S,4R) configuration in the target compound contrasts with (3R,4S) isomers (e.g., : (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid HCl). Stereochemistry critically affects chiral recognition in enzymatic processes or asymmetric synthesis .
Salt Forms
- Hydrochloride salts (e.g., target compound) improve water solubility, whereas free bases or methyl esters (e.g., methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl in ) enhance membrane permeability due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
